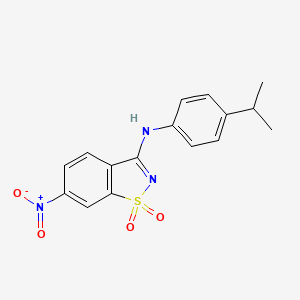
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as IBT, is a small molecule that has been widely used in scientific research. IBT is a member of the benzisothiazolone family and is a potent inhibitor of protein kinase CK2, a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用机制
IBT acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This prevents the binding of ATP and subsequent phosphorylation of downstream substrates. IBT has been shown to be highly selective for CK2, with little or no inhibition of other kinases. The inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. IBT has also been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, IBT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
IBT has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and disease states. IBT is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of IBT in lab experiments. One limitation is that IBT is not cell-permeable, which means that it cannot be used to study the intracellular effects of CK2 inhibition. Another limitation is that IBT has a relatively short half-life, which means that it must be used at high concentrations and in short-term experiments.
未来方向
There are several future directions for the use of IBT in scientific research. One direction is the development of more cell-permeable analogs of IBT, which would allow for the study of the intracellular effects of CK2 inhibition. Another direction is the use of IBT in combination with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Finally, the use of IBT in animal models of disease could provide valuable insights into the role of CK2 in various disease states.
合成方法
IBT can be synthesized by the reaction of 4-isopropylphenylamine with 6-nitro-1,2-benzisothiazol-3-one in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield IBT. The overall synthesis method is relatively simple and can be carried out in a few steps with high yield.
科学研究应用
IBT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases including cancer, neurodegenerative diseases, and inflammation. IBT has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease states.
属性
IUPAC Name |
6-nitro-1,1-dioxo-N-(4-propan-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(2)11-3-5-12(6-4-11)17-16-14-8-7-13(19(20)21)9-15(14)24(22,23)18-16/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOJAUOTHVCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-N-[4-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

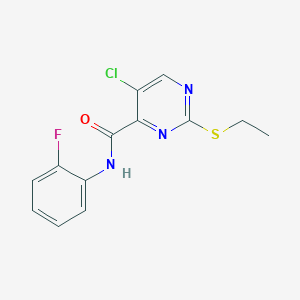
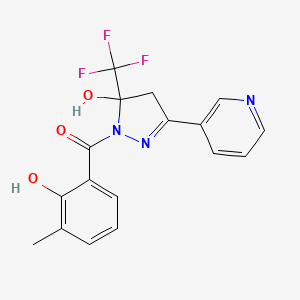
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
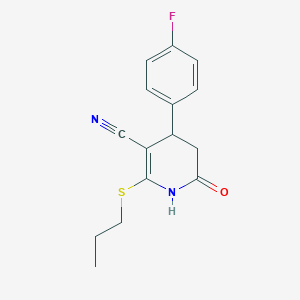
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
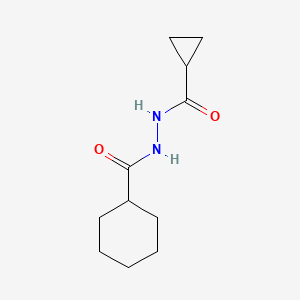
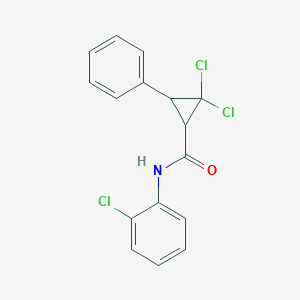
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)
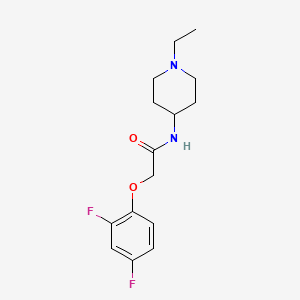
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)


![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)